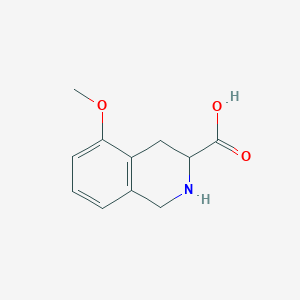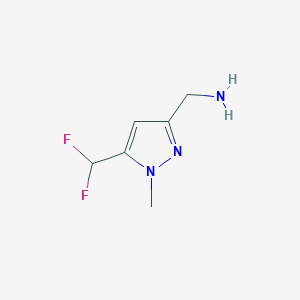
(5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-yl)methanamine is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group under strong reducing conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to methyl derivatives.
Substitution: Introduction of various functional groups on the pyrazole ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluoromethyl group is particularly useful in the design of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. It may serve as a precursor for drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be utilized in the development of agrochemicals, polymers, and specialty chemicals. Its reactivity and functional groups make it a versatile intermediate for various applications.
Mécanisme D'action
The mechanism of action of (5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the pyrazole ring provides a stable scaffold for interaction with biological molecules. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methyl-1H-pyrazol-3-yl)methanamine: Lacks the difluoromethyl group, resulting in different reactivity and biological activity.
(5-(Trifluoromethyl)-1-methyl-1H-pyrazol-3-yl)methanamine: Contains a trifluoromethyl group, which can significantly alter its chemical and biological properties compared to the difluoromethyl analogue.
Uniqueness
(5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-yl)methanamine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new chemical entities with enhanced performance in various applications.
Propriétés
Formule moléculaire |
C6H9F2N3 |
|---|---|
Poids moléculaire |
161.15 g/mol |
Nom IUPAC |
[5-(difluoromethyl)-1-methylpyrazol-3-yl]methanamine |
InChI |
InChI=1S/C6H9F2N3/c1-11-5(6(7)8)2-4(3-9)10-11/h2,6H,3,9H2,1H3 |
Clé InChI |
VVKGQIVHOYBKFG-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)CN)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


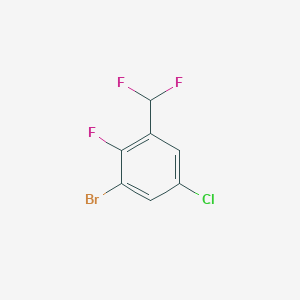
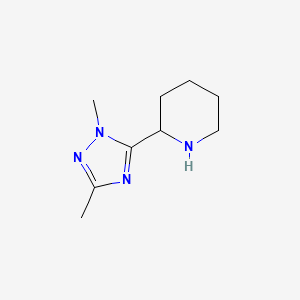
![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)
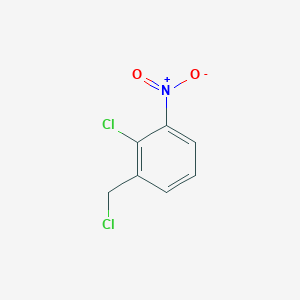
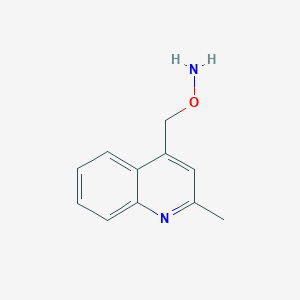
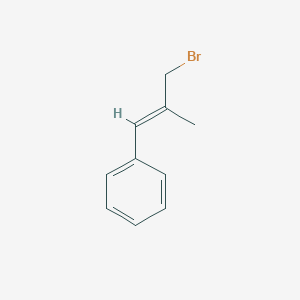
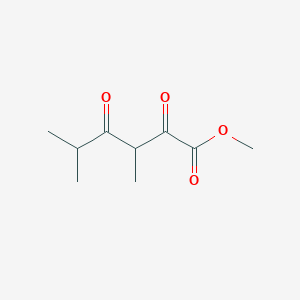
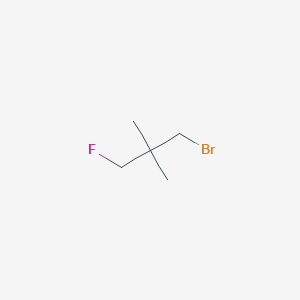
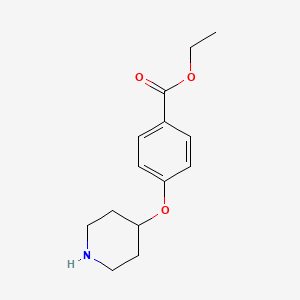
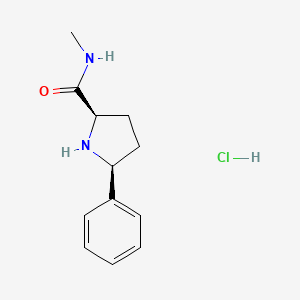


![1-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B13540809.png)
